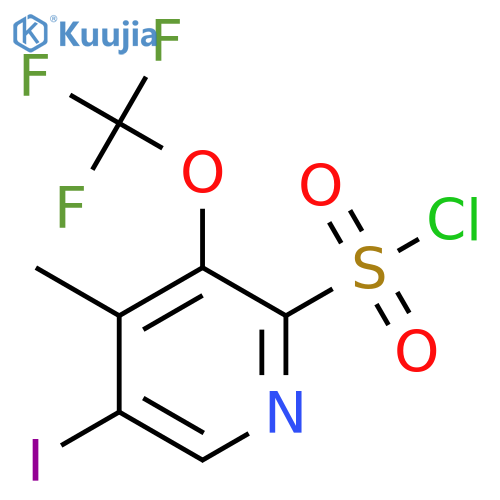

Cas no 1806233-93-1 (5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride

-

- インチ: 1S/C7H4ClF3INO3S/c1-3-4(12)2-13-6(17(8,14)15)5(3)16-7(9,10)11/h2H,1H3

- InChIKey: YJCMWAMFRBSDJF-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(=C1C)OC(F)(F)F)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 64.599

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089819-1g |

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride |

1806233-93-1 | 97% | 1g |

$1,579.40 | 2022-03-31 |

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chlorideに関する追加情報

Introduction to 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1806233-93-1)

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1806233-93-1) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique combination of a pyridine ring, an iodo substituent, a methyl group, a trifluoromethoxy moiety, and a sulfonyl chloride functional group. These structural features endow the compound with a wide range of potential applications, particularly in the development of novel pharmaceuticals and agrochemicals.

The pyridine ring is a fundamental building block in many biologically active molecules due to its aromaticity and the ability to form hydrogen bonds. The presence of the iodo substituent at the 5-position provides a valuable handle for further chemical modifications, such as cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. The methyl group at the 4-position adds steric bulk and can influence the compound's solubility and biological activity. The trifluoromethoxy moiety at the 3-position introduces fluorine atoms, which are known to enhance metabolic stability and improve pharmacokinetic properties. Finally, the sulfonyl chloride functional group at the 2-position is highly reactive and can be readily converted into various derivatives through nucleophilic substitution reactions.

Recent research has highlighted the potential of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are important targets for cancer therapy. The researchers utilized the iodo substituent for palladium-catalyzed cross-coupling reactions to introduce various aryl groups, thereby expanding the structural diversity of the final products. The resulting compounds exhibited high selectivity and potency against specific kinases, making them promising candidates for further preclinical evaluation.

In another study, published in Organic Letters, scientists explored the use of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride in the development of novel antiviral agents. The trifluoromethoxy group was found to enhance the lipophilicity and cell permeability of the compounds, while the sulfonyl chloride functional group allowed for facile modification to introduce different pharmacophores. The resulting derivatives showed promising antiviral activity against several RNA viruses, including influenza and Zika viruses.

The versatility of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride extends beyond pharmaceutical applications. In agrochemical research, this compound has been investigated as a potential herbicide or fungicide precursor. The combination of its reactivity and structural complexity makes it an attractive starting material for synthesizing compounds with enhanced biological activity and reduced environmental impact. A recent study in Pesticide Biochemistry and Physiology reported that derivatives of this compound exhibited strong herbicidal activity against several weed species while showing low toxicity to non-target organisms.

In conclusion, 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1806233-93-1) is a highly valuable compound with diverse applications in medicinal chemistry, organic synthesis, and agrochemical research. Its unique structural features provide a robust platform for developing novel bioactive molecules with improved pharmacological properties and enhanced biological activity. As research in these areas continues to advance, this compound is likely to play an increasingly important role in driving innovation and discovery.

1806233-93-1 (5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride) 関連製品

- 1806814-13-0(3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine)

- 1327201-39-7(1-(4-chlorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride)

- 1261006-57-8(N-(2-chlorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 2680710-62-5(5-acetyl-3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)

- 1003-28-7(2-ethylpyrrolidine)

- 1806903-98-9(2-Chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1443980-76-4(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide)

- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)

- 2580214-45-3(2-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide)